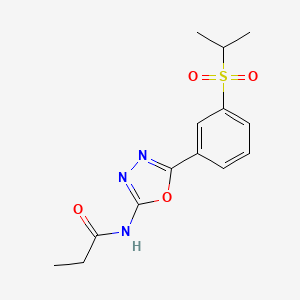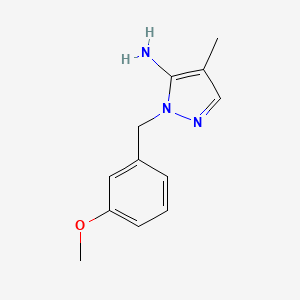![molecular formula C23H26N2O4S2 B2893992 3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(4-isopropylphenyl)thiophene-2-carboxamide CAS No. 1251595-01-3](/img/structure/B2893992.png)
3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(4-isopropylphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(4-isopropylphenyl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. These include an ethoxyphenyl group, a methylamino group, a sulfonyl group, an isopropylphenyl group, and a thiophene ring. The presence of these groups suggests that this compound could have interesting chemical and physical properties .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group (-NH2) is a strong nucleophile and can participate in a variety of reactions. The sulfonyl group (-SO2-) is typically quite stable but can undergo certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Some properties that might be of interest include its melting point, boiling point, solubility in various solvents, and stability under different conditions. Unfortunately, without specific data, it’s difficult to provide an analysis of these properties for this compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Thiophene derivatives are significant in the field of organic chemistry due to their utility in synthesizing a wide range of compounds. For example, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates demonstrates the reactivity of thiophene derivatives in producing compounds that could further undergo hydrolysis and acylation to generate carboxamidothiophenes, which are of interest for further chemical modifications and applications (Stephens, Price, & Sowell, 1999). Another study outlines a green approach for the synthesis of thiophenyl pyrazoles and isoxazoles, showcasing the versatility of thiophene derivatives in synthesizing compounds with potential antimicrobial activity (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).
Biological Activity
Thiophene derivatives have been investigated for various biological activities. The synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety, where some compounds showed potent cytotoxic activity against cancer cell lines, highlight the potential therapeutic applications of thiophene-related compounds (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019). Additionally, the study on novel samarium(III) selective membrane sensors based on a thiophene derivative indicates the use of such compounds in analytical chemistry for the detection of metal ions (Ganjali, Pourjavid, Rezapour, & Haghgoo, 2003).
Advanced Materials
In the realm of materials science, thiophene derivatives contribute to the development of novel materials. For instance, proton conductive polyimide ionomer membranes incorporating thiophene units have been synthesized, exhibiting high thermal and mechanical stability alongside improved proton conductive properties under low humidity, which could be beneficial for fuel cell applications (Saito, Tanaka, Miyatake, & Watanabe, 2010).
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, investigating its potential uses in various industries, and assessing its safety and environmental impact .
Eigenschaften
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-5-29-20-12-10-19(11-13-20)25(4)31(27,28)21-14-15-30-22(21)23(26)24-18-8-6-17(7-9-18)16(2)3/h6-16H,5H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJDMWDTHLFIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine](/img/structure/B2893911.png)
![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)

![3-{[(Propan-2-yl)carbamoyl]methoxy}benzoic acid](/img/structure/B2893914.png)
![7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2893915.png)

![N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893918.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B2893922.png)
![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B2893925.png)
![Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate](/img/structure/B2893927.png)

![7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2893930.png)
![8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2893931.png)
